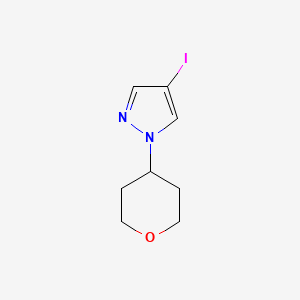
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular weight of 239.07 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-3-methylene-3,4-dihydroquinoxalin-2 (1H)-one . The InChI code is 1S/C9H7BrN2O/c1-5-9 (13)12-7-3-2-6 (10)4-8 (7)11-5/h2-4,11H,1H2, (H,12,13) .Physical And Chemical Properties Analysis
This compound has a melting point of 256-257 degrees Celsius . It is stored at room temperature and is a powder in its physical form .Aplicaciones Científicas De Investigación
6-Br-3-Me-1,2-DHQX-2-one has a wide range of scientific research applications. It has been studied as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes. The compound has been used as a catalyst in the synthesis of heterocyclic compounds, such as quinoxalines and indoles. It has also been used as a ligand in the synthesis of transition metal complexes. In addition, 6-Br-3-Me-1,2-DHQX-2-one has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain.
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacological properties, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
As a quinoxaline derivative, it may exhibit a range of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Br-3-Me-1,2-DHQX-2-one has several advantages for use in laboratory experiments. The compound is relatively inexpensive and is readily available from chemical suppliers. In addition, the compound is stable and can be stored for long periods of time. However, the compound is toxic and should be handled with caution.
Direcciones Futuras
The potential future directions for 6-Br-3-Me-1,2-DHQX-2-one are numerous. The compound could be further studied as an inhibitor of enzymes, with a focus on the mechanism of action and the physiological effects. In addition, the compound could be studied as a catalyst in the synthesis of other organic compounds. Finally, the compound could be studied for its potential therapeutic applications, such as the treatment of neurological disorders.
Métodos De Síntesis
6-Br-3-Me-1,2-DHQX-2-one can be synthesized in a two-step process. First, 3-methyl-2-nitrobenzoic acid is reacted with phosphorus pentachloride to form 3-methyl-2-nitrobenzoyl chloride. This reaction is performed in a dry solvent, such as dichloromethane, at a temperature of 0-5°C. The second step is a nucleophilic substitution reaction, in which 3-methyl-2-nitrobenzoyl chloride is reacted with 6-bromo-1,2-dihydroquinoxaline to form 6-Br-3-Me-1,2-DHQX-2-one. This reaction is performed in a dry solvent, such as dichloromethane, at a temperature of 0-5°C.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one involves the bromination of 3-methylquinoxalin-2-one followed by reduction of the resulting bromo derivative.", "Starting Materials": [ "3-methylquinoxalin-2-one", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Dissolve 3-methylquinoxalin-2-one in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in ethanol and add palladium on carbon. Hydrogenate the mixture at room temperature and atmospheric pressure for 2-3 hours.", "Step 4: Filter the mixture to remove the catalyst and evaporate the solvent under reduced pressure. Recrystallize the product from ethanol to obtain 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one as a white solid." ] } | |
Número CAS |
98416-69-4 |
Fórmula molecular |
C9H7BrN2O |
Peso molecular |
239.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



